

Application Notes and Protocols for Boc-Lys(Ac)-AMC in Live Cells

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Compound of Interest

Compound Name: Boc-Lys(Ac)-AMC

Cat. No.: B558174

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Introduction

Boc-Lys(Ac)-AMC is a valuable tool for measuring the activity of certain histone deacetylases (HDACs) and sirtuins (SIRTs) within cellular contexts. As a cell-permeable, fluorogenic substrate, it allows for the quantification of enzyme activity, making it highly suitable for inhibitor screening and studying the regulation of these important epigenetic modifiers. This document provides detailed application notes and a standard protocol for the use of **Boc-Lys(Ac)-AMC** in cell-based assays.

Principle of the Assay

The **Boc-Lys(Ac)-AMC** assay is a two-step enzymatic process.^{[1][2][3]} First, the cell-permeable **Boc-Lys(Ac)-AMC** enters live cells and is deacetylated by intracellular class I and IIb HDACs, as well as certain sirtuins (NAD⁺-dependent class III deacetylases).^[4] The removal of the acetyl group from the lysine residue is the primary enzymatic reaction of interest.

In the second step, a "developer" solution containing trypsin is added to the cells. Trypsin specifically cleaves the deacetylated product, Boc-Lys-AMC, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity, measured at an

excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC/sirtuin activity within the cells.

Applications

- **High-Throughput Screening (HTS) for HDAC/SIRT Inhibitors:** The assay's format is amenable to multi-well plates, making it ideal for screening large compound libraries for potential inhibitors of class I and IIb HDACs.
- **Cell-Based Enzyme Activity Measurement:** It allows for the quantification of endogenous deacetylase activity within intact cells, providing a more biologically relevant context than assays using purified enzymes.
- **Pharmacodynamic (PD) Studies:** Researchers can use this assay to determine if a drug candidate engages and inhibits its target HDAC/SIRT enzyme in a cellular environment.

Limitations in Real-Time Live-Cell Imaging

It is important to note that the standard **Boc-Lys(Ac)-AMC** assay is an endpoint measurement that requires cell lysis by the developer solution. The necessity of trypsin for signal generation makes this specific substrate unsuitable for continuous, real-time monitoring of enzyme activity in living cells. For real-time analysis, alternative approaches such as bioluminescent assays (e.g., HDAC-Glo™) or specialized single-step fluorescent probes are recommended.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of **Boc-Lys(Ac)-AMC**

Property	Value
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₆
Molecular Weight	445.5 g/mol
Excitation Maximum	340-360 nm
Emission Maximum	440-460 nm
Solubility	DMSO (~25 mg/mL), DMF (~30 mg/mL)
Storage Conditions	-20°C, protect from light

Table 2: Enzyme Specificity and Kinetic Parameters

Enzyme Class/Isoform	Substrate for	K _m Value (for HDAC1)	IC ₅₀ of SAHA (against HDAC1)
Class I HDACs	HDAC1, HDAC2, HDAC3	58.89 μM	374 nM
Class IIb HDACs	HDAC6	Not determined	Not applicable
Sirtuins (Class III)	SIRT1, SIRT2, SIRT3	Not determined	Not applicable

Data from in vitro assays with recombinant enzymes.

Experimental Protocols

In-Cell Endpoint Assay for HDAC/SIRT Activity

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

- **Boc-Lys(Ac)-AMC**
- Dimethyl sulfoxide (DMSO), anhydrous
- Cultured cells of interest

- Appropriate cell culture medium
- Phosphate-Buffered Saline (PBS)
- HDAC Developer solution (containing cell lysis buffer and trypsin)
- Multi-well plate reader with fluorescence detection capabilities
- White or black clear-bottom 96-well cell culture plates

Reagent Preparation:

- **Boc-Lys(Ac)-AMC** Stock Solution (10 mM): Dissolve the required amount of **Boc-Lys(Ac)-AMC** in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.
- Working Substrate Solution (e.g., 2X concentration): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 25 µM in the well, prepare a 50 µM working solution.

Protocol:

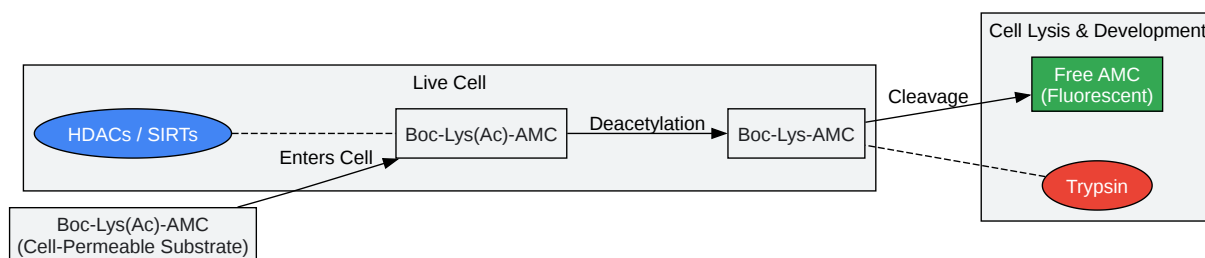
- Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment (for inhibitor studies): If screening for inhibitors, remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 1-4 hours).
- Substrate Addition: Add the prepared working substrate solution (e.g., 2X **Boc-Lys(Ac)-AMC**) to each well, doubling the volume. Mix gently by tapping the plate.
- Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator. This incubation time may need to be optimized depending on the cell type and endogenous enzyme activity.

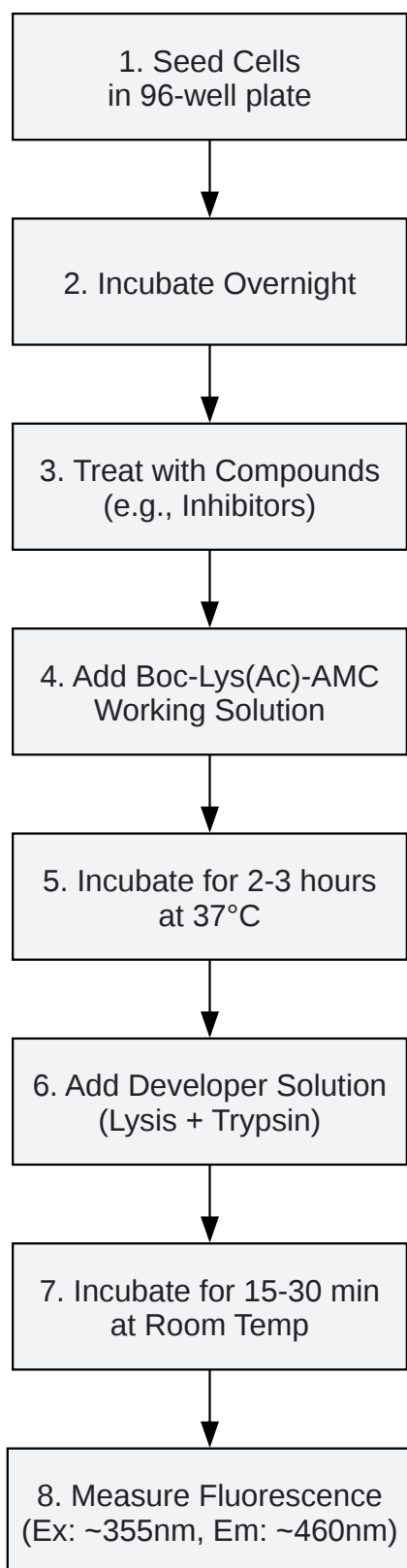
- **Development:** Add the HDAC Developer solution to each well as per the manufacturer's instructions. This solution will lyse the cells and allow trypsin to cleave the deacetylated substrate.
- **Final Incubation:** Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a plate reader with excitation set to ~355 nm and emission set to ~460 nm.

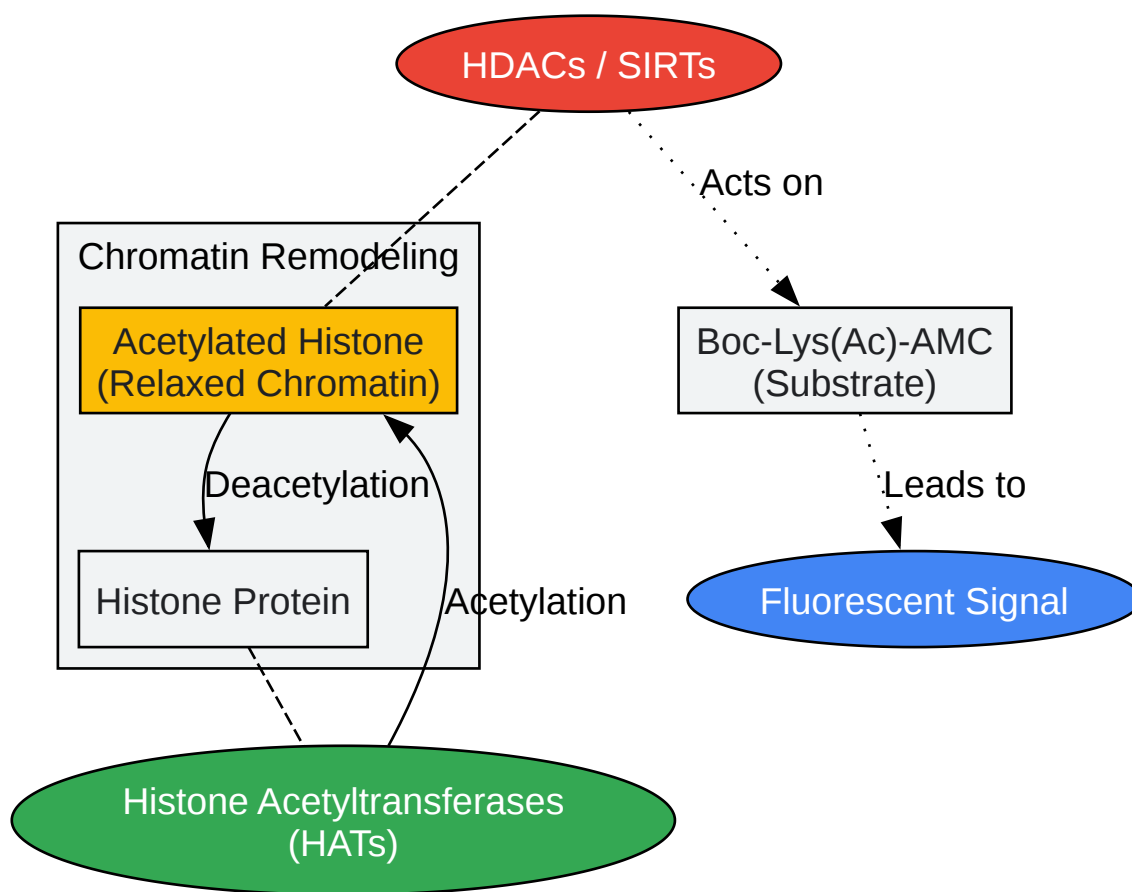
Controls:

- **Negative Control (No Enzyme):** A well containing medium and substrate, but no cells. This helps to determine the background fluorescence.
- **Positive Control (Vehicle):** Cells treated with the vehicle (e.g., DMSO) to measure maximum enzyme activity.
- **Inhibitor Control:** Cells treated with a known HDAC/SIRT inhibitor (e.g., Trichostatin A or SAHA) to determine the level of inhibition.

Visualizations







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